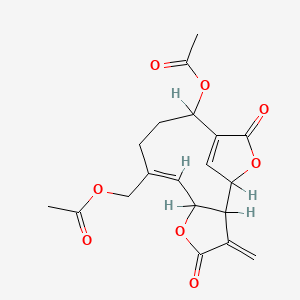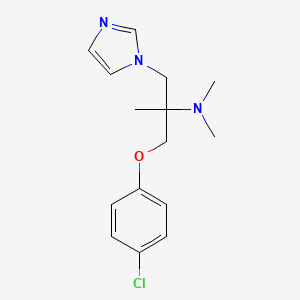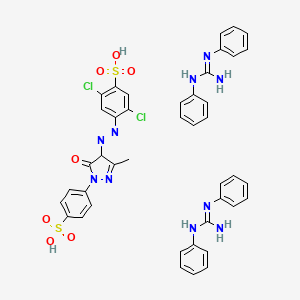
Einecs 282-346-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphinate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be compared with other similar compounds such as:
Diethyl phenylphosphonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct chemical properties and uses.
Dimethyl methylphosphonate: Used in different industrial applications, highlighting the uniqueness of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate in specific contexts.
These comparisons highlight the unique aspects of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, such as its specific reactivity and suitability for certain applications.
Propiedades
Número CAS |
84176-80-7 |
|---|---|
Fórmula molecular |
C42H38Cl2N10O7S2 |
Peso molecular |
929.9 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |
Clave InChI |
DOSRLEZSOLYMIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


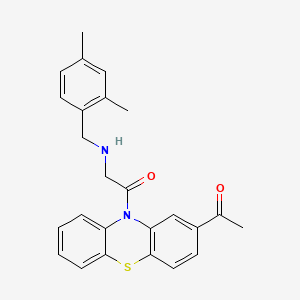
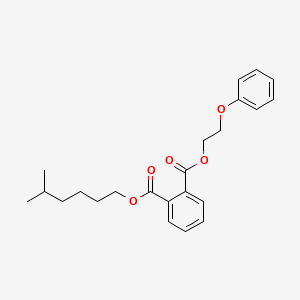
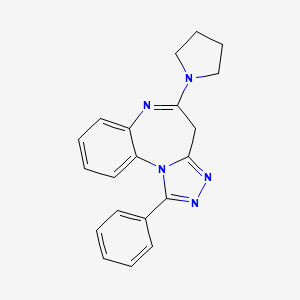
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
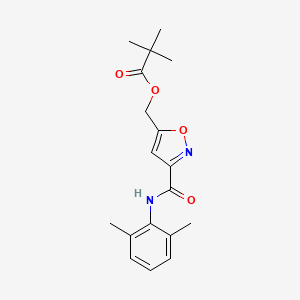
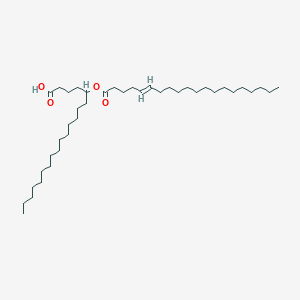
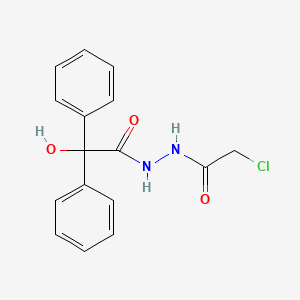
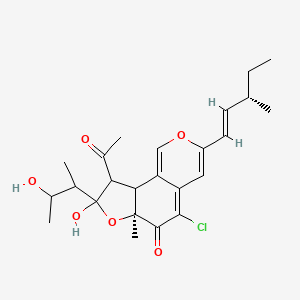
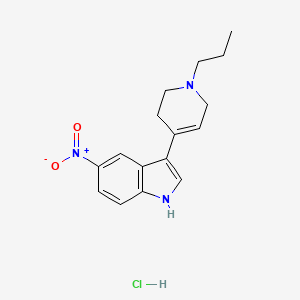
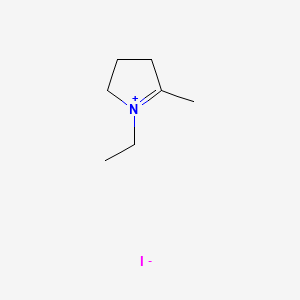
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
